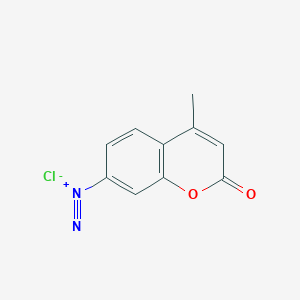
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is a diazonium salt derived from 4-methyl-2-oxo-2H-1-benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride typically involves the diazotization of 4-methyl-2-oxo-2H-1-benzopyran-7-amine. The process generally includes the following steps:
Starting Material: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium chloride is isolated by precipitation or extraction methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the corresponding nucleophile.
Coupling Reactions: Conducted in alkaline or neutral conditions with the coupling partner.
Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution: Halogenated, hydroxylated, or cyanated derivatives of 4-methyl-2-oxo-2H-1-benzopyran.
Coupling: Azo compounds with various aromatic systems.
Reduction: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.
Scientific Research Applications
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of pigments, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. These reactions often involve the formation of transient species that interact with molecular targets, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-1-benzopyran-7-amine: The precursor to the diazonium salt.
4-Methyl-2-oxo-2H-1-benzopyran-7-ol: A hydroxylated derivative with different reactivity.
4-Methyl-2-oxo-2H-1-benzopyran-7-carboxylic acid: A carboxylated derivative used in different synthetic applications.
Uniqueness
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is unique due to its diazonium functionality, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in organic chemistry.
Properties
CAS No. |
113707-85-0 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-methyl-2-oxochromene-7-diazonium;chloride |
InChI |
InChI=1S/C10H7N2O2.ClH/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
VILBELCCTZGRDH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















